molecular formula C19H18F3N5 B2570833 4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine CAS No. 1394653-87-2

4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine

Cat. No. B2570833
CAS RN: 1394653-87-2
M. Wt: 373.383
InChI Key: PPEDFEDTKKJGKQ-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that have a wide range of applications, including as building blocks in chemical synthesis . They are also found in many biologically active compounds .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of an aldehyde or ketone with an amine . For example, the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various spectroscopic techniques . The exact structure would depend on the specific substituents attached to the imidazole ring.


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The specific reactions would depend on the substituents present on the imidazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their structure. For example, 4-(1H-imidazol-1-yl)benzonitrile has a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .

Scientific Research Applications

Plant Growth and Physiological Research

Grossmann (1990) discusses the use of plant growth retardants, including compounds from the pyrimidine and imidazole structure, in physiological research. These compounds serve as inhibitors of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This research shows connections to cell division, cell elongation, and senescence, demonstrating the broader applications of such compounds beyond their immediate agricultural use (Grossmann, 1990).

Chemical-Genetic Profiling and Therapeutic Agents

Yu et al. (2008) have shown that imidazo[1,2-a]pyridines and -pyrimidines target essential, conserved cellular processes. Their research revealed distinct mechanisms of action for closely related compounds, suggesting the potential for these structures in developing chemotherapeutic agents with specific intracellular targets (Yu et al., 2008).

Development of Antimicrobial Agents

Al‐Tel and Al‐Qawasmeh (2010) synthesized new antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine structures. Their study indicated that the substituents on the phenyl groups significantly influence antimicrobial activity, offering a pathway to design more effective antimicrobial drugs (Al‐Tel & Al‐Qawasmeh, 2010).

Chemical Detoxification Research

Sharma et al. (2018) explored the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine and pyrimidine for the chemical detoxification of mercury(II) chloride. This work highlights the environmental applications of these compounds, particularly in mitigating heavy metal toxicity (Sharma et al., 2018).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their structure. Some imidazole derivatives may be harmful if inhaled, swallowed, or in contact with skin .

Future Directions

The future directions for research on imidazole derivatives could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs .

properties

IUPAC Name

4-imidazol-1-yl-6-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5/c20-19(21,22)15-6-4-14(5-7-15)16-3-1-2-9-27(16)18-11-17(24-12-25-18)26-10-8-23-13-26/h4-8,10-13,16H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEDFEDTKKJGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine

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